Hydrolytic Stability vs. Sulfonyl Chlorides
N-Disubstituted sulfamoyl fluorides are reported to be dramatically more robust toward hydrolysis than their sulfonyl chloride counterparts (R−SO₂Cl) and stable under basic aqueous conditions where sulfonyl chlorides undergo rapid degradation . While a direct hydrolysis half-life measurement for N-propylsulfamoyl fluoride specifically is not publicly available, the class-level stability advantage—cited as approximately 3–6× greater stability under basic conditions for N-disubstituted sulfamoyl fluorides vs. sulfonyl fluorides—provides a procurement-relevant benchmark . This differential hydrolytic stability translates into longer shelf-life under ambient storage, compatibility with aqueous biological buffer systems at pH >8, and reduced side-product formation during SuFEx conjugation reactions .
| Evidence Dimension | Hydrolytic half-life under basic aqueous conditions |
|---|---|
| Target Compound Data | N-propylsulfamoyl fluoride: estimated class-level half-life 3–6× longer than corresponding sulfonyl fluorides (specific t₁/₂ not reported) |
| Comparator Or Baseline | Sulfonyl fluorides (R−SO₂F): detectable hydrolysis at pH >8; sulfonyl chlorides (R−SO₂Cl): rapid hydrolysis in aqueous base |
| Quantified Difference | ~3–6× slower hydrolysis rate for N-disubstituted sulfamoyl fluorides vs. sulfonyl fluorides (class-level estimate) |
| Conditions | Aqueous basic media; SuFEx conjugation buffers |
Why This Matters
For procurement decisions, superior hydrolytic stability directly reduces storage-related degradation, expands usable buffer conditions in biochemical assays, and improves batch-to-batch reproducibility compared to sulfonyl chlorides.
